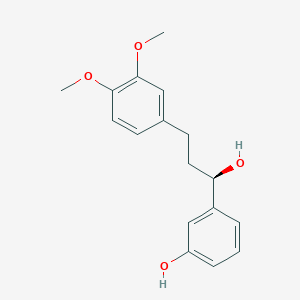
(R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol
Descripción general
Descripción
(R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-3-(3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of phenolic compounds, characterized by the presence of hydroxyl groups attached to aromatic rings. The specific structure includes:
- Three methoxy groups on the aromatic ring.
- A hydroxypropyl side chain that may influence its biological activity.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays:
- DPPH Assay : Demonstrated effective scavenging of free radicals.
- ABTS Assay : Showed potent inhibition of ABTS radical cation formation.
These findings suggest a strong capacity to neutralize oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. In vitro studies have demonstrated:
- Inhibition of Pro-inflammatory Cytokines : It significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages.
- Mechanism of Action : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
Neuroprotective Properties
Neuroprotection is another area where this compound exhibits potential. Studies indicate:
- Protection Against Oxidative Stress : It reduces neuronal cell death induced by oxidative stress in cell cultures.
- Cytoprotective Mechanisms : The compound enhances the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor).
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Figueiredo et al. (2022) | Highlighted the antioxidant and anti-inflammatory effects in vitro, suggesting potential for therapeutic applications in chronic inflammatory diseases. |
| de Almeida Magalhães et al. (2021) | Reported neuroprotective effects in SH-SY5Y cells, indicating a role in neurodegenerative disease management. |
| Fernandes et al. (2021) | Demonstrated significant reductions in inflammatory markers in RAW 264.7 macrophage cells treated with the compound. |
Propiedades
IUPAC Name |
3-[(1R)-3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,15,18-19H,6,8H2,1-2H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYVLCCZUKPFOJ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















